Creatine monohydrate
Overview
Description
Creatine is a naturally occurring compound found in vertebrates, primarily in muscle and brain tissue. It plays a crucial role in energy metabolism by facilitating the recycling of adenosine triphosphate (ATP), the primary energy carrier in cells. Creatine is synthesized in the body from the amino acids glycine, arginine, and methionine. It is also available as a dietary supplement, commonly used to enhance athletic performance and muscle mass .
Mechanism of Action
Target of Action
Creatine monohydrate primarily targets the Creatine Kinase enzymes, which include the M-type , U-type (mitochondrial) , and B-type . These enzymes play a crucial role in energy metabolism, particularly in tissues with high-energy demands such as the skeletal muscle, heart, and brain .
Mode of Action
Creatine interacts with its targets through a process known as the creatine phosphate energy system . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate in a reaction catalyzed by creatine kinase . This creatine phosphate then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
Creatine affects the ATP-PCr energy pathway . The conversion of ADP back to ATP by creatine phosphate provides a rapid source of energy within cells, particularly during the initial stages of high-intensity exercise . This process enhances the body’s capacity for high-intensity work and improves exercise performance .
Pharmacokinetics
Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .
Result of Action
The action of creatine at the molecular and cellular levels leads to increased muscle mass and physical performance . It enhances the body’s capacity to perform high-intensity work, primarily by increasing the muscle’s phosphocreatine reserves . This, in turn, allows for more rapid resynthesis of ATP, the primary energy molecule .
Action Environment
The efficacy and stability of creatine can be influenced by various environmental factors. For instance, creatine is most stable at a pH of 7 . Moreover, the effectiveness of creatine supplementation can vary depending on the individual’s age, with older adults (66–76 years) showing more robust improvements in memory performance compared to their younger counterparts .
Biochemical Analysis
Biochemical Properties
Creatine monohydrate serves as a spatial, pH, and temporal-energy buffer in energy metabolism . It facilitates the transportation of ATP from mitochondria to the cytosol, buffering temporal energy fluctuations and regulating cellular pH levels . Creatine interacts with enzymes such as creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. It influences cell function by controlling thermogenic respiration in adipose tissue . In muscle tissue, creatine generally occurs as phosphocreatine, facilitating the recycling of adenosine triphosphate (ATP) within the cell . It also has a beneficial effect on memory performance in healthy individuals .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . This conversion and production of ATP occur faster than oxidative phosphorylation and glycolytic processes . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to improve exercise performance during repeated bouts of brief, high-intensity activity . It has also been found that orally ingested this compound increases blood concentrations of creatine for 3-4 hours after ingestion, facilitating the uptake of creatine into tissue .
Dosage Effects in Animal Models
In animal models, this compound supplementation has been used at a dose of 0.3 mg/kg body weight for 8 weeks . This dosage has been based on other studies using supplementation of rodents and corresponds to the dose regimen used in humans to obtain ergogenic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a primary constituent of phosphocreatine, which is used to regenerate ATP within the cell . The enzyme creatine kinase catalyzes the reversible transphosphorylation reaction between ATP and creatine to produce phosphocreatine and ADP .
Transport and Distribution
This compound is transported and distributed within cells and tissues through a specific symporter called the Na+/Cl−-dependent creatine transporter (CRT) . After synthesis, creatine is exported from the liver and taken up by cells that express the creatine transporter .
Subcellular Localization
By subcellular localization, creatine kinase, which is involved in the metabolism of this compound, is differentiated into two isoenzymes, cytoplasmic dimer (cyt-CK) and mitochondrial octamer/dimer (mit-CK) . This indicates that this compound and its metabolic processes are present in both the cytoplasm and mitochondria of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatine can be synthesized in the laboratory from cyanamide and sarcosine (N-methylglycine). The reaction involves mixing sarcosine with sodium chloride in deionized water, followed by the addition of cyanamide and ammonium hydroxide. The mixture is stirred at room temperature for one hour and then left to react for a week. The resulting creatine is filtered and recrystallized from water .
Industrial Production Methods: Industrial production of creatine typically involves similar synthetic routes but on a larger scale. High-quality standards must be maintained to ensure the purity and stability of the product. Analytical methods such as high-performance liquid chromatography are used to monitor the quality and detect any impurities .
Chemical Reactions Analysis
Types of Reactions: Creatine undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Creatine can be reduced to form different derivatives, although this is less common.
Substitution: Creatine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired product, such as alkyl halides for alkylation reactions.
Major Products Formed:
Creatinine: Formed through the oxidation of creatine.
Phosphocreatine: Formed by the phosphorylation of creatine in the presence of creatine kinase.
Scientific Research Applications
Creatine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study energy metabolism and biochemical pathways.
Biology: Investigated for its role in cellular energy homeostasis and muscle function.
Medicine: Used as a dietary supplement to improve muscle mass and strength in patients with muscular dystrophy and other muscle-wasting conditions. .
Industry: Used in the production of dietary supplements and sports nutrition products.
Comparison with Similar Compounds
Creatine is often compared with other compounds that play a role in energy metabolism, such as:
Creatinine: A breakdown product of creatine, used as a marker of kidney function.
Phosphocreatine: The phosphorylated form of creatine, which directly participates in ATP regeneration.
Glycocyamine: A precursor to creatine, involved in its biosynthesis.
Beta-alanine: An amino acid that combines with histidine to form carnosine, another compound involved in muscle performance.
Uniqueness of Creatine: Creatine is unique in its ability to rapidly regenerate ATP, making it particularly effective for short-duration, high-intensity activities. Its role in both muscle and brain energy metabolism also sets it apart from other compounds .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVTCORWBXHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040451 | |
Record name | Creatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Creatine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Creatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C | |
Record name | Creatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CREATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Creatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.33 at 25 °C | |
Record name | CREATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00079 [mmHg] | |
Record name | Creatine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation., Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions., Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant. | |
Record name | Creatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CREATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
57-00-1 | |
Record name | Creatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Creatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Creatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | creatine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Creatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-amidinosarcosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CREATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU72812GK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CREATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Creatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 303 °C, 303 °C | |
Record name | Creatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CREATINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Creatine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.